
(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate is an organic compound that belongs to the class of thioesters. This compound is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester. The compound’s structure includes a 2,3-dimethoxyphenyl group, which is a derivative of phenol with two methoxy groups attached to the benzene ring. The compound also features an enone moiety, which is a conjugated system of a carbonyl group and a double bond.
Métodos De Preparación
The synthesis of (E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable thioester precursor under acidic or basic conditions. The reaction typically proceeds through a condensation reaction, followed by the addition of a sulfur-containing reagent to form the thioester linkage. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thioester group to a thiol or a sulfide.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate involves its interaction with various molecular targets and pathways. The compound’s thioester group can undergo hydrolysis to release the corresponding thiol, which can interact with biological molecules such as proteins and enzymes. The methoxy groups on the phenyl ring may also contribute to its biological activity by affecting its binding affinity to target molecules. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparación Con Compuestos Similares
(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has similar methoxy substituents on the phenyl ring.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound has a similar enone moiety and is used in the synthesis of hybrid compounds with potential anticancer activity
Propiedades
Fórmula molecular |
C13H14O4S |
|---|---|
Peso molecular |
266.31 g/mol |
Nombre IUPAC |
S-methyl (E)-4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C13H14O4S/c1-16-11-6-4-5-9(12(11)17-2)7-8-10(14)13(15)18-3/h4-8H,1-3H3/b8-7+ |
Clave InChI |
WNNZBNLJVUQWSR-BQYQJAHWSA-N |
SMILES isomérico |
COC1=CC=CC(=C1OC)/C=C/C(=O)C(=O)SC |
SMILES canónico |
COC1=CC=CC(=C1OC)C=CC(=O)C(=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium](/img/structure/B12517034.png)

![2,5-Dithiabicyclo[2.2.0]hexane](/img/structure/B12517044.png)




![Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12517087.png)
![N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12517095.png)
![{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid](/img/structure/B12517102.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one](/img/structure/B12517118.png)
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)
